molecular formula C14H18O2 B13911774 3-Cyclohexyl-4-methoxybenzaldehyde CAS No. 258831-93-5

3-Cyclohexyl-4-methoxybenzaldehyde

Cat. No.: B13911774
CAS No.: 258831-93-5
M. Wt: 218.29 g/mol
InChI Key: IYLZNMMLNXAKQY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C14H18O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclohexyl group at the 3-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. In this case, cyclohexanone and 4-methoxybenzaldehyde can be used as starting materials, with a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield, making it a viable method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-methoxybenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts and intermediates, which can further undergo transformations depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-4-methoxybenzaldehyde is unique due to the presence of both the cyclohexyl and methoxy groups, which impart distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications .

Properties

CAS No.

258831-93-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-cyclohexyl-4-methoxybenzaldehyde

InChI

InChI=1S/C14H18O2/c1-16-14-8-7-11(10-15)9-13(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

IYLZNMMLNXAKQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2CCCCC2

Origin of Product

United States

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